molecular formula C25H44O4 B14177563 Bis[3-(4-methylcyclohexyl)butyl] propanedioate CAS No. 848190-80-7

Bis[3-(4-methylcyclohexyl)butyl] propanedioate

Katalognummer: B14177563
CAS-Nummer: 848190-80-7
Molekulargewicht: 408.6 g/mol
InChI-Schlüssel: UYUVWLIYZXZUJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[3-(4-methylcyclohexyl)butyl] propanedioate is a chemical compound with the molecular formula C23H42O4. It is known for its unique structure, which includes two 3-(4-methylcyclohexyl)butyl groups attached to a propanedioate backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(4-methylcyclohexyl)butyl] propanedioate typically involves the esterification of propanedioic acid with 3-(4-methylcyclohexyl)butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Bis[3-(4-methylcyclohexyl)butyl] propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Bis[3-(4-methylcyclohexyl)butyl] propanedioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis[3-(4-methylcyclohexyl)butyl] propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis[3-(4-methylcyclohexyl)butyl] propanedioate is unique due to its specific combination of 3-(4-methylcyclohexyl)butyl groups and propanedioate backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications .

Eigenschaften

CAS-Nummer

848190-80-7

Molekularformel

C25H44O4

Molekulargewicht

408.6 g/mol

IUPAC-Name

bis[3-(4-methylcyclohexyl)butyl] propanedioate

InChI

InChI=1S/C25H44O4/c1-18-5-9-22(10-6-18)20(3)13-15-28-24(26)17-25(27)29-16-14-21(4)23-11-7-19(2)8-12-23/h18-23H,5-17H2,1-4H3

InChI-Schlüssel

UYUVWLIYZXZUJE-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)C(C)CCOC(=O)CC(=O)OCCC(C)C2CCC(CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.